Wittig Olefination Reactivity: CMMP vs. Unstabilized Ylides with Esters and Lactones
Cyanomethylenetrimethylphosphorane (CMMP) demonstrates a unique reactivity profile, effectively reacting with esters, lactones, and imides to yield the corresponding Wittig products in high yields. This contrasts with classic unstabilized ylides, which are generally unreactive towards such carboxylic acid derivatives . In a direct evaluation, CMMP reacted with a series of these less electrophilic carbonyls to give the corresponding α,β-unsaturated nitriles in yields described as 'excellent' [1].
| Evidence Dimension | Reactivity towards carboxylic acid derivatives (esters, lactones, imides) |
|---|---|
| Target Compound Data | Reaction occurs, giving 'excellent yields' of Wittig products [1] |
| Comparator Or Baseline | Unstabilized ylides (e.g., methylenetriphenylphosphorane) |
| Quantified Difference | Reaction occurs (CMMP) vs. little to no reaction (Unstabilized ylides) |
| Conditions | Reaction of CMMP with various esters, N-Boc lactams, lactones, and cyclic imides [1] |
Why This Matters
This unique reactivity enables the synthesis of α,β-unsaturated nitriles from readily available ester and lactone starting materials, a transformation inaccessible with standard Wittig reagents.
- [1] Tsunoda, T.; Nagino, C.; Oguri, M.; Itô, S. Cyanomethylenetrimethylphosphorane, a powerful reagent for the Wittig olefination of esters, lactones and imides. Tetrahedron Lett. 2000, 41 (2), 235-237. View Source
